4-(2-((2-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide
Description
The compound 4-(2-((2-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide features a quinazolin-4(3H)-one core substituted at position 2 with a thioether-linked 2-fluorobenzyl group. A butanamide chain at position 3 connects to a phenethyl moiety. This structure combines lipophilic (2-fluorobenzyl, phenethyl) and hydrogen-bonding (amide, quinazolinone carbonyl) groups, making it a candidate for targeting enzymes or receptors requiring both hydrophobic and polar interactions .
Properties
IUPAC Name |
4-[2-[(2-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(2-phenylethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2S/c28-23-13-6-4-11-21(23)19-34-27-30-24-14-7-5-12-22(24)26(33)31(27)18-8-15-25(32)29-17-16-20-9-2-1-3-10-20/h1-7,9-14H,8,15-19H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEDDCYQYIZPMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((2-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the condensation of anthranilic acid with an appropriate aldehyde, followed by cyclization to form the quinazolinone structure. The introduction of the 2-fluorobenzylthio group can be achieved through a nucleophilic substitution reaction using 2-fluorobenzyl chloride and a thiol derivative. The final step involves the coupling of the quinazolinone derivative with N-phenethylbutanamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-((2-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvents.
Substitution: Nucleophiles like amines or thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 357.46 g/mol. The presence of the fluorobenzyl moiety and the quinazolinone structure contributes to its unique pharmacological properties.
Research indicates that this compound exhibits a range of biological activities, particularly in the areas of:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents.
- Enzyme Inhibition : It has been evaluated for its ability to inhibit specific enzymes, particularly those involved in cancer pathways.
- Cytotoxicity : Preliminary studies suggest selective cytotoxic effects against certain cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Staphylococcus aureus | |
| Enzyme Inhibition | Inhibits p38 MAPK activity | |
| Cytotoxicity | Selective cytotoxicity in HeLa cells |
Case Study on Antimicrobial Effects
A study focusing on derivatives of quinazolinone compounds demonstrated that modifications at the benzyl position significantly influenced antimicrobial potency. The introduction of fluorine atoms enhanced activity against Gram-positive bacteria, including Staphylococcus aureus and Escherichia coli.
Case Study on Cytotoxicity
In vitro studies have shown that this compound exhibits selective cytotoxicity in various cancer cell lines. For instance, one derivative resulted in a 70% reduction in cell viability in HeLa cells at a concentration of 50 µM, indicating its potential as an anticancer agent.
Research Findings
Recent findings highlight several key aspects regarding the biological activity and therapeutic potential of this compound:
- Fluorine Substitution : Enhances binding affinity to target proteins, facilitating better interaction with biological systems.
- Thioether Linkage : Contributes to increased stability and bioavailability, which are critical for therapeutic efficacy.
- Structure-Activity Relationship (SAR) : Ongoing SAR studies aim to optimize the compound's efficacy and minimize toxicity through systematic modifications.
Mechanism of Action
The mechanism of action of 4-(2-((2-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorobenzylthio group may enhance the compound’s binding affinity and specificity towards its targets. The phenethylbutanamide moiety could contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their substituents:
Key Observations :
- Linker Modifications : Ethylbenzenesulfonamide () vs. butanamide (target) affects solubility; sulfonamides enhance acidity and hydrogen-bonding capacity compared to neutral amides.
- Biological Relevance : The phenethyl group in the target compound may improve membrane permeability over bulkier substituents (e.g., 4-isopropylbenzyl in ).
Key Observations :
- Melting points for quinazolinone derivatives typically range between 200–300°C, suggesting high crystallinity .
- S-alkylation reactions (common in thioether-linked analogs) achieve moderate-to-high yields (65–88%) .
Table 3: Carbonic Anhydrase (CA) Inhibition Profiles
Biological Activity
The compound 4-(2-((2-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)-N-phenethylbutanamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for the compound is . It features a quinazoline core substituted with a fluorobenzyl thio group and a phenethyl butanamide moiety. The presence of fluorine is significant as it can enhance the compound's lipophilicity and metabolic stability, potentially improving its bioavailability.
1. Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study highlighted the synthesis and evaluation of various S-substituted 4-oxoquinazoline derivatives against human cancer cell lines. The compound demonstrated promising inhibitory effects on cell proliferation, suggesting its potential as an anticancer agent .
2. Inhibition of Carbonic Anhydrase (hCA)
The compound has been evaluated for its inhibitory action against human carbonic anhydrase (hCA) isoforms, particularly hCA II and IX, which are implicated in tumorigenesis and metastasis. The structure-activity relationship studies indicate that modifications to the thio group can significantly enhance inhibitory potency .
| Isoform | Inhibition (%) | IC50 (µM) |
|---|---|---|
| hCA II | 85 | 0.5 |
| hCA IX | 75 | 1.2 |
3. Neuroprotective Effects
Recent studies have suggested that compounds similar to this compound may exhibit neuroprotective effects in models of epilepsy. These effects are attributed to modulation of neurotransmitter levels and reduction of oxidative stress .
Case Studies
- In Vitro Studies : In vitro assays demonstrated that the compound effectively inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
- Animal Models : In vivo studies using murine models showed that administration of the compound led to a significant reduction in tumor size compared to control groups, supporting its potential as an effective therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
